1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
Molecular Formula: C₁₆H₁₇NO₅ Molecular Weight: 302.33 g/mol CAS Number: 304896-80-8 Purity: 95% (typical commercial grade) Structural Features: The compound consists of a 1,3-dioxoisoindole core substituted at position 2 with a 3-(propan-2-yloxy)propyl chain and at position 5 with a carboxylic acid group.
Properties
IUPAC Name |
1,3-dioxo-2-(3-propan-2-yloxypropyl)isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9(2)21-7-3-6-16-13(17)11-5-4-10(15(19)20)8-12(11)14(16)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOZGBTZWZRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an aromatic amine and a dicarboxylic acid derivative.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The isoindole core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variability and Functional Group Impact
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations
Functional Group Influence :
- The carboxylic acid group (common to all except the propyl ester) enables salt formation and hydrogen bonding, critical for biological activity or crystallization .
- The ester in the propyl derivative (CAS 330979-95-8) reduces acidity, making it suitable for prodrug formulations .
Substituent Effects :
- Ether vs. Alkyl Chains : The target compound’s 3-(propan-2-yloxy)propyl group balances lipophilicity and solubility better than purely alkyl chains (e.g., 3-phenylpropyl) .
- Aromatic vs. Heterocyclic Substituents : The triazole derivative’s aromatic heterocycle (CAS 1092333-06-6) may confer antimicrobial activity, contrasting with the target’s ether-linked alkyl chain .
Molecular Weight and Applications :
- Lower molecular weight analogs (e.g., allyl derivative, 247.20 g/mol) are more reactive, while heavier analogs (e.g., triazole derivative, 348.32 g/mol) may exhibit enhanced target binding in medicinal chemistry .
Purity and Commercial Availability :
- Most compounds (target, triazole, phenylpropyl) are available at 95% purity, standard for research-grade chemicals .
Research Findings
- Solubility : The target compound’s ether linkage improves aqueous solubility compared to the 3-phenylpropyl analog (logP ~2.1 vs. ~3.5 predicted) .
- Reactivity : The allyl derivative undergoes Michael addition or polymerization due to its unsaturated bond, unlike the saturated substituents in other analogs .
Biological Activity
The compound 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid is a member of the isoindole family, notable for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxo isoindole core. Its molecular formula is , and its molecular weight is approximately 293.30 g/mol. The presence of the dioxo group contributes to its reactivity and biological interactions.
Inhibition of Heparanase
Research indicates that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit significant inhibitory activity against heparanase, an enzyme involved in tumor metastasis and angiogenesis. For example, a related compound demonstrated an IC50 value in the range of 200-500 nM , indicating potent inhibition with high selectivity over human beta-glucuronidase . This suggests that the compound could be a valuable tool in cancer therapy by preventing tumor growth and spread.
Anti-Angiogenic Properties
The compound has also shown anti-angiogenic effects , which are crucial in limiting the blood supply to tumors. By inhibiting heparanase activity, it may disrupt the formation of new blood vessels that tumors require for growth .
Study 1: Heparanase Inhibition
A study conducted on various derivatives of isoindole compounds revealed that modifications to the propyl group significantly impacted their heparanase inhibitory activity. The most effective compounds were those with specific substitutions that enhanced binding affinity to the enzyme . This highlights the importance of structural variations in optimizing biological activity.
Study 2: Therapeutic Applications
In another investigation, researchers explored the potential of these compounds as therapeutic agents in treating metastatic cancers. The findings indicated that compounds with enhanced heparanase inhibition correlated with reduced tumor growth in vivo models . This positions this compound as a promising candidate for further development.
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
